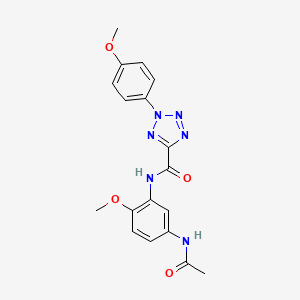

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

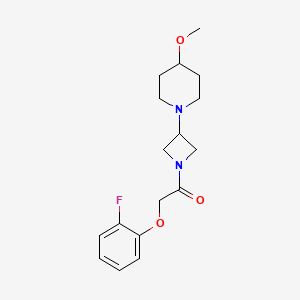

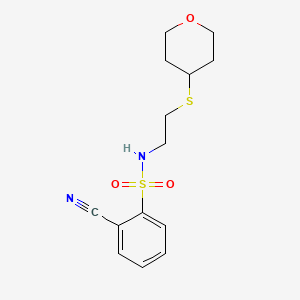

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide” is a compound that contains a pyrazole ring and a thiazole ring . These are both types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms . The compound also contains an ethoxy group and a benzamide group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The pyrazole ring is a five-membered ring with two nitrogen atoms , while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The nitrogen atoms in the pyrazole ring and the sulfur and nitrogen atoms in the thiazole ring could potentially act as nucleophiles in chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . For example, the presence of the nitrogen and sulfur atoms in the rings could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Regioselective Synthesis and Characterization

Research into the synthesis of pyrazole derivatives, including compounds structurally related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide, has led to the development of regioselective synthesis methods. These methods involve the reaction of N-arylbenzamidrazones with activated nitriles to yield various 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. Advanced NMR and X-ray structural analysis techniques are used to characterize the synthesized compounds and differentiate between possible structural isomers, providing insights into the synthesis and structural elucidation of complex organic compounds (Aly et al., 2017).

Coordination Complexes and Antioxidant Activity

Coordination Complexes with Metal Ions

The study of coordination complexes constructed from pyrazole-acetamide derivatives highlights the role of these compounds in forming coordination complexes with metal ions such as Co(II) and Cu(II). These complexes are characterized using various spectroscopic techniques and X-ray crystallography, revealing their potential in creating supramolecular architectures through hydrogen bonding interactions. Additionally, these complexes exhibit significant antioxidant activities, suggesting their potential application in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Synthesis and Antimicrobial Screening

The development of thiazole derivatives incorporating the pyrazole ring has led to the discovery of compounds with notable antimicrobial activity. These derivatives are synthesized and characterized using a variety of spectroscopic methods and subsequently screened for their antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial infections (Desai et al., 2013).

Antitumor Potential

Research into the synthesis of pyrazole derivatives has also explored their potential as antitumor agents. Novel synthetic pathways have been developed to create a variety of heterocyclic compounds derived from pyrazole precursors, demonstrating significant antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds in developing new antitumor therapies (Shams et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazoles, which are part of this compound’s structure, are found in many potent biologically active compounds . These include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Biochemische Analyse

Cellular Effects

The effects of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the levels of intermediates and end products of these pathways .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Eigenschaften

IUPAC Name |

2-ethoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-2-23-15-7-4-3-6-14(15)16(22)18-10-8-13-12-24-17(20-13)21-11-5-9-19-21/h3-7,9,11-12H,2,8,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBFAUUZVNTGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2908101.png)

![(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2908102.png)

![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)